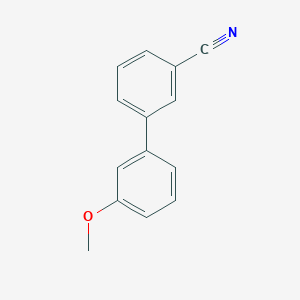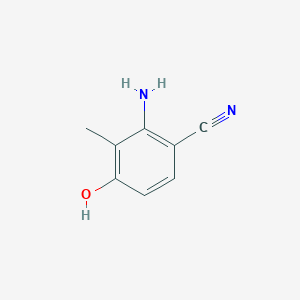
Methyl 3-tributylstannylpropanoate
描述
Methyl 3-tributylstannylpropanoate is an organotin compound with the molecular formula C₁₆H₃₄O₂Sn. It is commonly used in organic synthesis, particularly in the field of organometallic chemistry. The compound is known for its utility in various chemical reactions, including cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-tributylstannylpropanoate can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with methyl acrylate under radical conditions. The reaction typically requires a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing advanced purification techniques such as distillation and recrystallization to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
Methyl 3-tributylstannylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannic derivatives.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tributyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic esters, while substitution reactions can produce a wide range of organotin derivatives .
科学研究应用
Methyl 3-tributylstannylpropanoate has a broad range of applications in scientific research:
作用机制
The mechanism of action of methyl 3-tributylstannylpropanoate involves its ability to form stable carbon-tin bonds, which are crucial in various chemical transformations. The compound acts as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. In biological systems, organotin compounds can interact with cellular components, potentially disrupting cellular processes and leading to cytotoxic effects .
相似化合物的比较
Similar Compounds
- Methyl 2-methyl-3-tributylstannylpropanoate
- Methyl 3-phenyl-2-tributylstannylpropanoate
- Methyl 3-amino-4-methoxybenzoate
Uniqueness
Methyl 3-tributylstannylpropanoate is unique due to its specific structure, which allows for versatile reactivity in various chemical reactions. Its ability to participate in cross-coupling reactions makes it particularly valuable in organic synthesis, distinguishing it from other organotin compounds .
属性
IUPAC Name |
methyl 3-tributylstannylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.3C4H9.Sn/c1-3-4(5)6-2;3*1-3-4-2;/h1,3H2,2H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUQMUOSYHWODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306780 | |
| Record name | methyl 3-tributylstannylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19464-44-9 | |
| Record name | NSC195321 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC179741 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-tributylstannylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)





![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)


![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)
